molecular formula C45H74O11 B8069294 oligomycin A

oligomycin A

Cat. No. B8069294
M. Wt: 791.1 g/mol
InChI Key: MNULEGDCPYONBU-AWJDAWNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oligomycin A is a macrolide antibiotic produced by Streptomyces . It is a strong antibacterial agent but can be poisonous to other organisms, including humans . It is used in oxidative phosphorylation research to prevent state 3 (phosphorylating) respiration . This compound inhibits ATP synthase by blocking its proton channel (F O subunit), which is necessary for oxidative phosphorylation of ADP to ATP (energy production) .


Molecular Structure Analysis

This compound has a complex molecular structure with a chemical formula of C45H74O11 . Its exact mass is 788.51 and its molecular weight is 789.060 .


Chemical Reactions Analysis

This compound is known to inhibit ATP synthase by blocking its proton channel (F O subunit), which is necessary for oxidative phosphorylation of ADP to ATP (energy production) .

Scientific Research Applications

  • Photosynthetic Metabolism in Plants : Oligomycin inhibits mitochondrial oxidative phosphorylation in barley leaf protoplasts, affecting cellular ATP content and photosynthesis. This suggests that ATP formation by oxidative phosphorylation is essential for the utilization of photosynthate by the cell during photosynthesis (Krömer, Stitt, & Heldt, 1988).

  • Agricultural Applications : Oligomycins, including oligomycin B and F, have been shown to inhibit the growth of the wheat blast fungus, Magnaporthe oryzae Triticum. These compounds suppress conidiogenesis, germination of conidia, and appressoria formation, indicating their potential as biopesticides (Chakraborty et al., 2020).

  • Anticancer Research : Modification of Oligomycin A's diene system through Diels-Alder reactions results in derivatives with varied antiproliferative potentials against different cancer cell lines, suggesting its potential in developing novel antitumor agents (Omelchuk et al., 2021).

  • Study of Mitochondrial Function : Oligomycin has been used as a tool in metabolic studies due to its inhibition of mitochondrial ATPase and the ATP-Pi32 exchange reaction, providing insights into mitochondrial functions (Lardy, Johnson, & McMurray, 1958).

  • Cardiovascular Research : In anesthetized dogs, this compound was found to affect hemodynamics and heart rate due to its inhibition of mitochondrial complex-V, leading to impaired energy formation in cardiac myocytes (Chui, Derakhchan, Sutherland, & Vargas, 2011).

  • Cytological Studies : Treatment with this compound in the IPLB-LdFB insect cell line induces mitochondrial loss, increased ROS, destabilization of actin microfilaments, and autophagic cell death, demonstrating its impact on cellular structures and functions (Tettamanti, Malagoli, Ottaviani, & de Eguileor, 2008).

  • Drug Delivery Systems : Development of oligomycin-loaded folate-conjugated chitosan nanoparticles for tumor-targeted drug delivery illustrates an approach to overcome the compound's hydrophobicity and nonspecific targeting characteristics (Zu, Zhao, Zhao, Zu, & Meng, 2011).

  • Immunosuppressive Properties : Oligomycin F, a homologue of this compound, exhibits potent suppressive activity against various immunological systems and shows significant antifungal activity (Laatsch et al., 1993).

Mechanism of Action

Oligomycin A inhibits ATP synthase by blocking its proton channel (F O subunit), which is necessary for oxidative phosphorylation of ADP to ATP (energy production) . The inhibition of ATP synthesis by this compound significantly reduces electron flow through the electron transport chain .

Safety and Hazards

Oligomycin A is considered hazardous. It is advised to avoid contact with skin, eyes, or clothing, and to use personal protective equipment as required . It is also recommended to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Oligomycin A is being studied for its potential in decreasing the activity of ATP synthase and subsequently eradicating resistant bacteria, as ATP synthase is their source of energy . It is also being used in studies of dynamic ATP level modulation in cells in different stages of cancer development and testing of new drugs in pharmacological studies .

properties

IUPAC Name

(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27R,28S,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15+,21-18+/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41+,42-,44+,45-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNULEGDCPYONBU-AWJDAWNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]\1CC[C@H]2[C@H]([C@H]([C@@H]([C@]3(O2)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)C)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@]([C@H]([C@@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H74O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

791.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

579-13-5
Record name Oligomycin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=579-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oligomycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oligomycin A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.581
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLIGOMYCIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05HQS4AI99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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